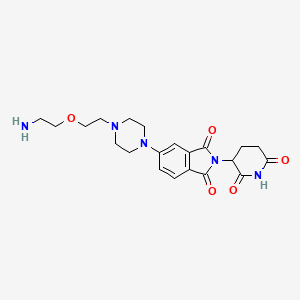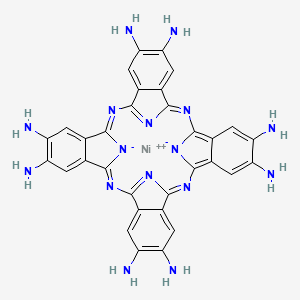![molecular formula C56H114N6O2 B11927929 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide est un composé organique complexe caractérisé par ses multiples groupes amines et ses longues chaînes alkyles
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à d'autres réactions pour former le produit final. Les voies de synthèse courantes comprennent :
Réaction d'amidation : La première étape implique la réaction d'un dérivé d'acide carboxylique avec une didécylamine pour former une liaison amide.
Alkylation : L'amide intermédiaire est ensuite alkylé à l'aide d'un agent alkylant approprié pour introduire les groupes propyles.
Formation du cycle pipérazine : La dernière étape implique la formation du cycle pipérazine par une réaction de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la chromatographie et la cristallisation sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l'un des groupes amines est remplacé par un autre nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H₂O₂), permanganate de potassium (KMnO₄)
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Halogénures d'alkyle, chlorures d'acyle
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes d'amine correspondants, tandis que la réduction peut produire des amines secondaires ou tertiaires.
Applications de la recherche scientifique
Le 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que candidat médicament en raison de ses multiples groupes amines, qui peuvent interagir avec des cibles biologiques.
Science des matériaux : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les tensioactifs, en raison de sa nature amphiphile.
Chimie industrielle : Le composé est utilisé dans la synthèse de produits chimiques de spécialité et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les multiples groupes amines du composé peuvent former des liaisons hydrogène et des interactions électrostatiques avec ces cibles, modulant leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles.
Applications De Recherche Scientifique
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its multiple amine groups, which can interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-Didécyl-N',N'-diéthyl-1,3-propanediamine
- N,N-Didécyl-N',N'-diméthyl-1,3-propanediamine
Unicité
Le 3-(didécylamino)-N-[3-[4-[3-[3-(didécylamino)propanoylamino]propyl]pipérazin-1-yl]propyl]propanamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un cycle pipérazine et de multiples longues chaînes alkyles. Ces caractéristiques confèrent des propriétés physicochimiques distinctes, le rendant adapté à des applications spécialisées dans divers domaines.
Propriétés
Formule moléculaire |
C56H114N6O2 |
|---|---|
Poids moléculaire |
903.5 g/mol |
Nom IUPAC |
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |
Clé InChI |
PXNLDSAGMDIEAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
